4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide
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Overview
Description
4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both sulfonamide and benzamide functionalities, suggests potential biological activity and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the following steps:
Formation of the Sulfonamide Moiety: This can be achieved by reacting N-ethyl-N-phenylamine with chlorosulfonic acid to form N-ethyl-N-phenylsulfonamide.
Coupling with Benzamide Derivative: The sulfonamide intermediate is then coupled with 2-methoxy-4-nitrobenzoic acid under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Scaling up the reaction: Using larger reactors and optimizing reaction times and temperatures.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products
Reduction: 4-(N-ethyl-N-phenylsulfamoyl)-N-(2-amino-4-nitrophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Possible antimicrobial or anticancer properties due to its sulfonamide structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. The benzamide moiety may interact with different molecular targets, potentially leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
N-(2-methoxy-4-nitrophenyl)benzamide: Lacks the sulfonamide group but shares the benzamide structure.
Uniqueness
4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the combination of sulfonamide and benzamide functionalities, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.
Properties
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-3-24(17-7-5-4-6-8-17)32(29,30)19-12-9-16(10-13-19)22(26)23-20-14-11-18(25(27)28)15-21(20)31-2/h4-15H,3H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWOKUJWETVNPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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